

Cross-referencing experimental data for 2,6-Difluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	2,6-Difluoro-3-hydroxybenzaldehyde
Cat. No.:	B130997

[Get Quote](#)

A Comparative Guide to 2,6-Difluoro-3-hydroxybenzaldehyde for Researchers

This guide offers a detailed comparison of **2,6-Difluoro-3-hydroxybenzaldehyde** with structurally similar alternatives, providing researchers, scientists, and drug development professionals with essential experimental data and procedural insights. The information compiled herein supports the objective evaluation of this compound for various research and development applications.

Physicochemical and Spectroscopic Properties

The following tables summarize the key physical, chemical, and predicted spectroscopic data for **2,6-Difluoro-3-hydroxybenzaldehyde** and its isomeric or related alternatives. This allows for a direct comparison of their fundamental properties.

Table 1: Physical and Chemical Properties of **2,6-Difluoro-3-hydroxybenzaldehyde** and Alternatives

Property	2,6-Difluoro-3-hydroxybenzaldehyde	2,3-Difluoro-6-hydroxybenzaldehyde	2,6-Difluoro-4-hydroxybenzaldehyde	3-Fluoro-2-hydroxybenzaldehyde	3-Hydroxybenzaldehyde
CAS Number	152434-88-3[1][2][3]	187543-89-1[4]	532967-21-8	394-50-3[5]	100-83-4[6][7]
Molecular Formula	C ₇ H ₄ F ₂ O ₂ [1][2]	C ₇ H ₄ F ₂ O ₂ [4]	C ₇ H ₄ O ₂ F ₂	C ₇ H ₅ FO ₂ [5]	C ₇ H ₆ O ₂ [6][7]
Molecular Weight	158.10 g/mol [1]	158.10 g/mol [4]	158.1 g/mol	140.11 g/mol [5]	122.12 g/mol
Melting Point	110-114 °C	Not available	Not available	68 – 70 °C[5]	102-104 °C[6]
Boiling Point	229.9±35.0 °C at 760 mmHg	Not available	Not available	Not available	240 °C
Appearance	Orange to pale brown powder[2]	Not available	Solid	White to off-white powder[5]	Tan solid
Purity	≥98%[1]	Not available	98%	>97%[5]	Not available
Storage	4°C, stored under nitrogen[1]	Not available	Inert atmosphere, room temperature	Not available	Not available

Table 2: Predicted Mass Spectrometry Data for 2,6-Difluoro-3-hydroxybenzaldehyde

Adduct	m/z
[M+H] ⁺	159.02521
[M+Na] ⁺	181.00715
[M-H] ⁻	157.01065
[M+NH ₄] ⁺	176.05175
[M+K] ⁺	196.98109
[M] ⁺	158.01738
[M] ⁻	158.01848

(Data from PubChemLite, predicted using CCSbase)[8]

Note: Experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for **2,6-Difluoro-3-hydroxybenzaldehyde** is not readily available in public databases. Researchers are advised to perform their own characterization upon synthesis or purchase.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2,6-Difluoro-3-hydroxybenzaldehyde** is not widely published, a plausible synthetic route can be devised based on established methods for analogous compounds, such as the formylation of substituted fluorobenzenes.

Proposed Synthesis of 2,6-Difluoro-3-hydroxybenzaldehyde

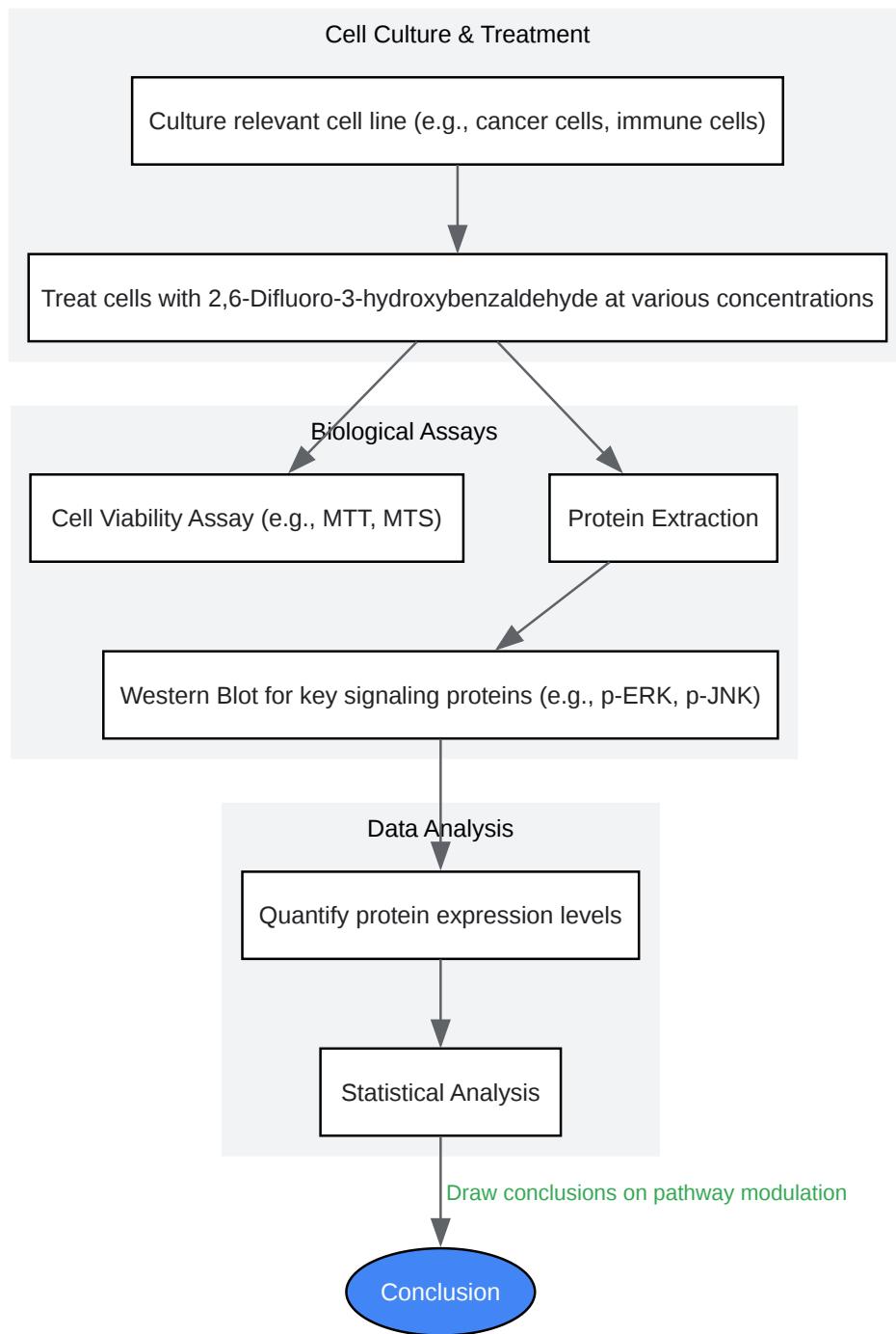
A potential synthetic pathway involves the ortho-formylation of a suitably protected 2,6-difluorophenol. The key steps would likely include:

- Protection of the hydroxyl group: The hydroxyl group of 2,6-difluorophenol would first be protected to prevent side reactions during the formylation step. A common protecting group for phenols is the methoxymethyl (MOM) ether.

- Ortho-lithiation and formylation: The protected 2,6-difluorophenol would then undergo directed ortho-lithiation using a strong base like n-butyllithium, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).
- Deprotection: The final step would be the removal of the protecting group under acidic conditions to yield the desired **2,6-Difluoro-3-hydroxybenzaldehyde**.

A generalized procedure based on the synthesis of similar difluorobenzaldehydes is outlined below.^[9]

General Experimental Protocol for Formylation of a Difluorobenzene Derivative:


- Dissolve the starting difluorobenzene derivative in an anhydrous ethereal solvent (e.g., tetrahydrofuran) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the reaction mixture to a low temperature (typically -78 °C) using a dry ice/acetone bath.
- Slowly add a solution of n-butyllithium in hexanes to the reaction mixture while maintaining the low temperature.
- Stir the reaction mixture at this temperature for a specified period to allow for complete lithiation.
- Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.

Potential Biological Activity and Signaling Pathways

Benzaldehyde derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer effects.^[5] While the specific signaling pathways modulated by **2,6-Difluoro-3-hydroxybenzaldehyde** have not been elucidated, studies on similar compounds suggest potential interactions with key cellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The diagram below illustrates a generalized workflow for investigating the effect of a substituted benzaldehyde on a cellular signaling pathway.

General Workflow for Investigating Benzaldehyde Derivatives

[Click to download full resolution via product page](#)

Caption: Workflow for studying the impact of benzaldehyde derivatives on cell signaling.

Comparative Analysis and Applications

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The presence and position of the two fluorine atoms and the hydroxyl group in **2,6-Difluoro-3-hydroxybenzaldehyde** and its alternatives can lead to distinct biological activities.

For instance, the specific substitution pattern can influence the acidity of the hydroxyl proton and the reactivity of the aldehyde group. These differences can be exploited in the design of novel enzyme inhibitors, receptor ligands, or other biologically active molecules. The alternatives presented in this guide, with their varying substitution patterns, offer a valuable toolkit for structure-activity relationship (SAR) studies in drug discovery and development.

This comparative guide provides a foundational dataset for researchers interested in utilizing **2,6-Difluoro-3-hydroxybenzaldehyde**. While a lack of comprehensive experimental spectroscopic data necessitates independent characterization, the compiled information on its properties, a plausible synthetic approach, and potential biological relevance, alongside data for comparable molecules, should facilitate its informed application in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. H32250.03 [thermofisher.com]
- 3. 2,6-difluoro-3-hydroxybenzaldehyde [stenutz.eu]
- 4. 2,3-Difluoro-6-hydroxybenzaldehyde | C7H4F2O2 | CID 21221031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]

- 7. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]
- 8. PubChemLite - 2,6-difluoro-3-hydroxybenzaldehyde (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 9. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Cross-referencing experimental data for 2,6-Difluoro-3-hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130997#cross-referencing-experimental-data-for-2-6-difluoro-3-hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com